![molecular formula C15H11Cl2NO3 B11178694 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11178694.png)
2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H11Cl2NO3 It is known for its unique chemical structure, which includes a dichlorophenyl group and a carbamoyl group attached to a phenyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,4-dichloroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with phenyl acetate to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl acetate derivatives .
Scientific Research Applications
2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetic acid
- 2-(Carboxymethyl)-N-(2,4-dichlorophenyl)benzamide
- 2-(Carboxymethyl)-2’,4’-dichlorobenzanilide
Uniqueness
2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C15H11Cl2NO3 |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
[2-[(2,4-dichlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20) |
InChI Key |
KOLFCZQWZQCTPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.